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molecular formula C13H12O4 B8280031 4,5-Dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic Acid Methyl Ester

4,5-Dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic Acid Methyl Ester

Cat. No. B8280031
M. Wt: 232.23 g/mol
InChI Key: PJVUDBOJRVKLHZ-UHFFFAOYSA-N
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Patent
US04244958

Procedure details

Similarly, but replacing 4,5-dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid with an equivalent amount of another compound of formula I described in Example 4, the following compounds of formula I are obtained, respectively: 4,5-dihydro-5-(1-methylethyl)-4-oxo-5-phenylfuran-2-carboxylic acid methyl ester; 5-(4-chlorophenyl)-4,5-dihydro-5-methyl-4-oxofuran-2-carboxylic acid methyl ester; 4,5-dihydro-5,5-dimethyl-4-oxofuran-2-carboxylic acid methyl ester, mp 66° C., ir(CHCl3)1720, 1695 and 1575 cm-1 ; spiro[furan-5(4H),1'(2'H)-naphthalene]-3',4'-dihydro-4-oxo-2-carboxylic acid methyl ester; 5-butyl-5-ethyl-4,5-dihydro-4-oxofuran-2-carboxylic acid methyl ester; 4,5-dihydro-4-oxo-5,5-diphenylfuran-2-carboxylic acid methyl ester; 5-cyclohexyl-4,5-dihydro-4-oxo-5-propylfuran-2-carboxylic acid methyl ester; 4,5-dihydro-5-ethoxymethyl-5-(3-methoxyphenyl)-4-oxofuran-2-carboxylic acid methyl ester; 4,5-dihydro-5-(3,4-diethylphenyl)-5-(4-nitrophenyl)-4-oxofuran-2-carboxylic acid methyl ester; 1,7-dioxaspiro[4,4]non-2-ene-4-oxo-2-carboxylic acid methyl ester; 1-oxaspiro[4,5]dec-2-ene-4-oxo-2-carboxylic acid methyl ester; spiro[furan-5-(4H),1'-indan]-4-oxo-2-carboxylic acid methyl ester; and 5-cyclopentyl-4,5-dihydro-5-(3-ethoxypropyl)-4-oxofuran-2-carboxylic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,5-dihydro-5-ethoxymethyl-5-(3-methoxyphenyl)-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4,5-dihydro-5-(3,4-diethylphenyl)-5-(4-nitrophenyl)-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,7-dioxaspiro[4,4]non-2-ene-4-oxo-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1-oxaspiro[4,5]dec-2-ene-4-oxo-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
spiro[furan-5-(4H),1'-indan]-4-oxo-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
5-cyclopentyl-4,5-dihydro-5-(3-ethoxypropyl)-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
4,5-dihydro-5-(1-methylethyl)-4-oxo-5-phenylfuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
5-(4-chlorophenyl)-4,5-dihydro-5-methyl-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
4,5-dihydro-5,5-dimethyl-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ir(CHCl3)1720
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
spiro[furan-5(4H),1'(2'H)-naphthalene]-3',4'-dihydro-4-oxo-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
5-butyl-5-ethyl-4,5-dihydro-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
4,5-dihydro-4-oxo-5,5-diphenylfuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
5-cyclohexyl-4,5-dihydro-4-oxo-5-propylfuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]1=[O:10].[CH3:17]OC(C1OC(C(C)C)(C2C=CC=CC=2)C(=O)C=1)=O.COC(C1OC(C2C=CC(Cl)=CC=2)(C)C(=O)C=1)=O.COC(C1OC(C)(C)C(=O)C=1)=O.COC(C1OC(CCCC)(CC)C(=O)C=1)=O.COC(C1OC(C2C=CC=CC=2)(C2C=CC=CC=2)C(=O)C=1)=O.COC(C1OC(C2CCCCC2)(CCC)C(=O)C=1)=O.COC(C1OC(COCC)(C2C=CC=C(OC)C=2)C(=O)C=1)=O.COC(C1OC(C2C=CC(CC)=C(CC)C=2)(C2C=CC([N+]([O-])=O)=CC=2)C(=O)C=1)=O.COC(C1OC(C2CCCC2)(CCCOCC)C(=O)C=1)=O>>[CH3:17][O:8][C:7]([C:5]1[O:6][C:2]([CH3:1])([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3](=[O:10])[CH:4]=1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C=C(O1)C(=O)O)=O)C1=CC=CC=C1
Step Two
Name
4,5-dihydro-5-ethoxymethyl-5-(3-methoxyphenyl)-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1OC(C(C1)=O)(C1=CC(=CC=C1)OC)COCC
Step Three
Name
4,5-dihydro-5-(3,4-diethylphenyl)-5-(4-nitrophenyl)-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1OC(C(C1)=O)(C1=CC=C(C=C1)[N+](=O)[O-])C1=CC(=C(C=C1)CC)CC
Step Four
Name
1,7-dioxaspiro[4,4]non-2-ene-4-oxo-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1-oxaspiro[4,5]dec-2-ene-4-oxo-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
spiro[furan-5-(4H),1'-indan]-4-oxo-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
5-cyclopentyl-4,5-dihydro-5-(3-ethoxypropyl)-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1OC(C(C1)=O)(CCCOCC)C1CCCC1
Step Eight
Name
4,5-dihydro-5-(1-methylethyl)-4-oxo-5-phenylfuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1OC(C(C1)=O)(C1=CC=CC=C1)C(C)C
Step Nine
Name
5-(4-chlorophenyl)-4,5-dihydro-5-methyl-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1OC(C(C1)=O)(C)C1=CC=C(C=C1)Cl
Step Ten
Name
4,5-dihydro-5,5-dimethyl-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1OC(C(C1)=O)(C)C
Step Eleven
Name
ir(CHCl3)1720
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
spiro[furan-5(4H),1'(2'H)-naphthalene]-3',4'-dihydro-4-oxo-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
5-butyl-5-ethyl-4,5-dihydro-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1OC(C(C1)=O)(CC)CCCC
Step Fourteen
Name
4,5-dihydro-4-oxo-5,5-diphenylfuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1OC(C(C1)=O)(C1=CC=CC=C1)C1=CC=CC=C1
Step Fifteen
Name
5-cyclohexyl-4,5-dihydro-4-oxo-5-propylfuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1OC(C(C1)=O)(CCC)C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the following compounds of formula I are obtained

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1OC(C(C1)=O)(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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